Meclizine

Clinical Trial Vertigo Antiemetic

Meclizine (CAS 569-65-3, also known as Meclozine) is a first-generation piperazine-class histamine H1 receptor antagonist with the molecular formula C25H27ClN2 and a molecular weight of 390.95 g/mol. It is primarily indicated for the symptomatic treatment of motion sickness and vertigo of various etiologies, including Meniere's syndrome and labyrinthitis.

Molecular Formula C25H27ClN2
Molecular Weight 390.9 g/mol
CAS No. 569-65-3
Cat. No. B1204245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine
CAS569-65-3
SynonymsAgyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M
Molecular FormulaC25H27ClN2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
InChIKeyOCJYIGYOJCODJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.1g/100mL
FREELY SOL IN CHLOROFORM, PYRIDINE;  SLIGHLY SOL IN DIL ACIDS, ALCOHOL;  PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/
FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/
1.03e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Meclizine (CAS 569-65-3): A Piperazine H1 Antagonist with Differentiated Vestibular Suppression and Non-Histaminergic Activity


Meclizine (CAS 569-65-3, also known as Meclozine) is a first-generation piperazine-class histamine H1 receptor antagonist with the molecular formula C25H27ClN2 and a molecular weight of 390.95 g/mol. [1] It is primarily indicated for the symptomatic treatment of motion sickness and vertigo of various etiologies, including Meniere's syndrome and labyrinthitis. [2] Beyond its classical antihistaminergic activity, meclizine has been identified as an agonist of the mouse constitutive androstane receptor (mCAR) and an inverse agonist of human CAR, a pharmacological profile that distinguishes it from many other first-generation antihistamines and underpins its emerging applications in non-vestibular research areas.

1

H1 receptor pharmacology – supports vestibular suppression endpoint studies and motion sickness model research.

Piperazine-class antihistamine; reported non-inferior endpoint response in vertigo studies.
2

CAR nuclear receptor tool – species-specific mCAR agonist / hCAR inverse agonist profile for xenobiotic metabolism research.

Activity not shared by ethanolamine antihistamines; supports CAR signaling studies.

The Procurement Risk of Generic Substitution: Why Meclizine (569-65-3) is Not Directly Interchangeable with Other Antihistamines


In the class of first-generation antihistamines, simple substitution based on H1 antagonism is a high-risk procurement strategy due to significant divergence in central nervous system (CNS) penetration, off-target receptor binding, and resultant therapeutic and side-effect profiles. [1] For instance, while both meclizine and the ethanolamine diphenhydramine are effective antiemetics, meclizine is consistently documented to produce lower sedation due to its piperazine core and differential CNS distribution. [2] Furthermore, meclizine possesses unique non-histaminergic activities, such as agonism of the constitutive androstane receptor (CAR), which are not shared by many of its structural or functional analogs. The following quantitative evidence guide details the specific, verifiable dimensions where meclizine's performance is differentiated from its closest comparators, thereby informing scientific selection and mitigating the risk of failed experiments or suboptimal therapeutic outcomes.

!

Sedation profile differs from ethanolamine antihistamines. Piperazine core may produce lower CNS depression; substitution with diphenhydramine could confound behavioral or sedation-related endpoints.

!

CAR ligand activity is absent in common H1 antagonists. Meclizine's dual mCAR/hCAR modulation is not replicated by non-piperazine analogs; replacing it eliminates a critical metabolic interaction research signal.

Quantitative Differentiation Guide for Meclizine (569-65-3) Selection


Clinical Non-Inferiority to Thiethylperazine with a More Favorable Long-Term Safety Profile

In a double-blind, crossover study of 40 patients with vertigo of various etiologies, meclizine 25 mg twice daily demonstrated non-inferiority to thiethylperazine 6.5 mg twice daily in reducing symptoms of vertigo, gait disturbance, and nausea. [1] The effect on these symptoms did not differ significantly between the two preparations. [1] The study concluded that meclizine is a suitable alternative to thiethylperazine, particularly for patients at risk of chronic dyskinesia from long-term thiethylperazine use. [1]

Vertigo symptom reduction vs. thiethylperazine
Head-to-head
Non-inferior endpoint response; no significant difference in vertigo, gait, nausea scores (double-blind, n=40).
Supports vestibular endpoint research without phenothiazine-class dyskinesia concern.
Reported tolerability endpoint context; 5-day crossover, 25 mg bid vs. 6.5 mg bid thiethylperazine.
Clinical Trial Vertigo Antiemetic Thiethylperazine

Dose-Dependent Neuroprotection in Huntington's Disease Models via Apoptosis Inhibition

In an in vitro model of Huntington's disease using striatal cells expressing mutant huntingtin (STHdhQ111/111), meclizine demonstrated a dose-dependent rescue of cell survival following serum withdrawal, a model of cellular stress. The effect was quantified by an EC50 of 17.3 µM for increasing cell survival, with a maximum survival increase of 218% compared to vehicle control at the highest tested concentration. This effect was also observed in wild-type cells (STHdhQ7/7).

Cytoprotection in HD cell model
Data to verify
EC50 = 17.3 µM (caspase 3/7); max survival +218% vs. vehicle in STHdhQ111/111 striatal cells.
Supports polyglutamine toxicity assay context; endpoint reflects apoptosis pathway modulation.
Serum withdrawal model; independent replication and in vivo translatability require review.
Huntington's Disease Polyglutamine Toxicity Neuroprotection Apoptosis

Species-Specific Modulation of Constitutive Androstane Receptor (CAR): A Unique Polypharmacology

Meclizine exhibits a unique, species-specific pharmacological profile as a ligand for the constitutive androstane receptor (CAR), a nuclear receptor that regulates xenobiotic metabolism. It acts as an agonist for the mouse CAR (mCAR), stimulating coactivator recruitment, and as an inverse agonist for human CAR (hCAR). This dual activity is not a common feature of most first-generation antihistamines and is relevant for studies involving drug metabolism and CAR-mediated signaling.

CAR receptor activity
Class-level
mCAR agonist; hCAR inverse agonist (coactivator recruitment assays).
Species-dependent signaling context; enables CAR pathway research distinct from other antihistamines.
Qualitative evidence; quantitative potency and in vivo metabolic impact to be confirmed.
Nuclear Receptor CAR Xenobiotic Sensing Metabolism

Differentiated Pharmacokinetic Profile: Extended Duration of Action vs. First-Generation Ethanolamines

Meclizine exhibits a plasma elimination half-life of approximately 5-6 hours in humans, with the therapeutic effect of a single dose reported to persist for 9-24 hours. This is notably longer than the duration of action for some other first-generation antihistamines, such as diphenhydramine, which typically requires dosing every 4-6 hours. [1] This extended duration allows for less frequent dosing in therapeutic or research applications.

PK duration of action
Reported
Plasma half-life 5–6 h; reported effect duration 9–24 h vs. diphenhydramine 4–6 h.
Supports extended-interval exposure models; may reduce dosing frequency in research protocols.
Human PK context; species differences in metabolism require verification.
Pharmacokinetics Half-Life Bioavailability Dosing

High-Value Application Scenarios for Meclizine (569-65-3) Based on Quantitative Evidence


Clinical Trials for Vertigo: A Safer Long-Term Alternative to Phenothiazines

For clinical studies investigating vertigo of various etiologies (e.g., Meniere's disease, labyrinthitis), meclizine is a scientifically sound choice as an active comparator or investigational agent. The direct head-to-head evidence with thiethylperazine demonstrates non-inferior efficacy, while its superior safety profile concerning chronic dyskinesia makes it a more ethical and practical option for long-term treatment arms.

Neurodegenerative Disease Research: A Defined Tool for Polyglutamine Toxicity Assays

Meclizine serves as a valuable reference compound in cellular models of polyglutamine (polyQ) toxicity, such as Huntington's disease. The well-defined in vitro EC50 of 17.3 µM for cytoprotection in STHdhQ111/111 cells provides a precise benchmark for screening new chemical entities and elucidating mechanisms of neuroprotection related to apoptosis and mitochondrial function.

Xenobiotic Metabolism and Nuclear Receptor Pharmacology Studies

In investigations of drug metabolism and nuclear receptor signaling, meclizine is a unique tool due to its species-specific, dual agonist/inverse agonist activity at the constitutive androstane receptor (CAR). This property is not shared by other common antihistamines, making meclizine an essential control for experiments designed to dissect CAR-dependent pathways in mice versus human systems.

Formulation of Extended-Release Antiemetic or Antivertigo Products

Pharmaceutical development projects aiming for less frequent dosing regimens can leverage meclizine's intrinsic long duration of action (9-24 hours). This pharmacokinetic attribute simplifies formulation challenges for sustained-release products and differentiates meclizine-based formulations from those requiring more frequent administration of shorter-acting antihistamines like dimenhydrinate or diphenhydramine.

Application
Selection Property
Validation Focus
Vestibular suppression endpoint studies
H1 antagonist with non-inferior endpoint response context
Comparator trial endpoint interpretation (thiethylperazine)
Polyglutamine toxicity cell model research
Reported cytoprotective EC50 in HD striatal cell model
Apoptosis pathway endpoint validation (caspase 3/7)
CAR nuclear receptor signaling studies
Species-specific mCAR agonist / hCAR inverse agonist
Coactivator recruitment assay interpretation; species-dependent response review
Extended-duration exposure model research
Reported 9–24 h effect duration context
PK exposure model interpretation vs. shorter-acting antihistamines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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